molecular formula C10H8ClN3O3 B2864715 4-Chloro-7-ethoxy-6-nitroquinazoline CAS No. 936954-10-8

4-Chloro-7-ethoxy-6-nitroquinazoline

Cat. No.: B2864715
CAS No.: 936954-10-8
M. Wt: 253.64
InChI Key: ZVWONSBQCPLTFB-UHFFFAOYSA-N
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Description

4-Chloro-7-ethoxy-6-nitroquinazoline is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-ethoxy-6-nitroquinazoline can be achieved through a multi-step process. One common method involves the condensation of nitroethane with ethyl acetate in the presence of sodium ethoxide and hydrochloric acid. This is followed by nitration with potassium nitrate in the presence of acetic anhydride . The reaction conditions typically involve controlled temperatures and specific reagent concentrations to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-ethoxy-6-nitroquinazoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Oxidation: The ethoxy group can undergo oxidation to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in solvents like ethanol or dimethyl sulfoxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Substituted quinazolines with various functional groups.

    Reduction: Amino derivatives of quinazoline.

    Oxidation: Aldehydes or carboxylic acids derived from the ethoxy group.

Scientific Research Applications

4-Chloro-7-ethoxy-6-nitroquinazoline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-methoxy-6-nitroquinazoline
  • 4-Chloro-7-ethoxy-6-nitroquinoline
  • 4-Chloro-7-ethoxy-6-nitroquinazolinone

Uniqueness

4-Chloro-7-ethoxy-6-nitroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 7th position and the nitro group at the 6th position differentiates it from other quinazoline derivatives, influencing its reactivity and biological activity .

Properties

IUPAC Name

4-chloro-7-ethoxy-6-nitroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3/c1-2-17-9-4-7-6(3-8(9)14(15)16)10(11)13-5-12-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWONSBQCPLTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CN=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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